Product packaging for L-Valyl-L-citrulline(Cat. No.:CAS No. 159858-33-0)

L-Valyl-L-citrulline

Cat. No.: B3106666
CAS No.: 159858-33-0
M. Wt: 274.32 g/mol
InChI Key: AGGWFDNPHKLBBV-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Peptide-Based Cleavable Linkers in Targeted Therapies

The concept of targeted drug delivery, aiming to selectively deliver therapeutic agents to diseased cells while sparing healthy ones, dates back to the early 20th century with Paul Ehrlich's "magic bullet" idea. emerypharma.com This vision laid the groundwork for the development of bioconjugates. Early attempts in targeted therapies involved conjugating antibodies to radioactive isotopes or cytotoxic drugs, but these faced limitations such as low drug-to-antibody ratios, unstable linkers, and poor pharmacokinetics. emerypharma.com The advent of monoclonal antibodies in the 1970s, offering higher specificity, significantly advanced the possibilities for developing targeted therapies like ADCs. emerypharma.com

The development of suitable chemical linkers between cytotoxic drugs and monoclonal antibodies has been crucial for the success of antibody-drug conjugates. biochempeg.com Linkers significantly impact the stability of ADCs and the payload release profile, which is critical for the ultimate efficacy of these drugs. biochempeg.com An ideal linker should prevent premature release of the payload in plasma and ensure effective release at the desired targeted sites. biochempeg.com Depending on their metabolic fate, linkers are broadly classified into cleavable and non-cleavable types. biochempeg.comnih.gov Cleavable linkers are designed to utilize the inherent properties of tumor cells for selective release of cytotoxins. biochempeg.com Early peptide linkers, such as Gly-Phe-Leu-Gly and Ala-Leu-Ala-Leu, sometimes led to conjugate aggregation and slow drug release. iris-biotech.de This highlighted the need for improved linker designs.

Fundamental Role of Val-Cit Dipeptide in Bioconjugate Design

The valine-citrulline (Val-Cit) dipeptide has become a widely used motif in the design of cleavable linkers for bioconjugates, particularly ADCs. nih.goviris-biotech.deresearchgate.net Its fundamental role lies in serving as a substrate for specific intracellular enzymes, primarily lysosomal proteases like cathepsin B, which are often overexpressed in cancer cells. biochempeg.comnih.goviris-biotech.deresearchgate.netmdpi.com This enzymatic sensitivity allows for the controlled release of the conjugated payload once the bioconjugate is internalized into the target cell. biochempeg.comnih.goviris-biotech.deresearchgate.netmdpi.com

The Val-Cit dipeptide is typically incorporated into a linker system that also includes a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC). iris-biotech.deresearchgate.netacs.orgmdpi.com Upon cleavage of the amide bond between citrulline and the PABC spacer by cathepsin B, the PABC undergoes a spontaneous 1,6-elimination reaction, leading to the traceless release of the active cytotoxic drug in its unmodified form within the cell. iris-biotech.deresearchgate.netmdpi.com This mechanism ensures that the potent payload is released specifically at the site of action, maximizing therapeutic effect and minimizing off-target toxicity. emerypharma.commdpi.comaacrjournals.org

Val-Cit-based linkers are designed to be stable in systemic circulation due to factors such as unsuitable pH conditions and the presence of protease inhibitors in the blood. biochempeg.comnih.goviris-biotech.demdpi.com This stability is crucial for the bioconjugate to reach the target site intact. The Val-Cit-PABC linker coupled to monomethyl auristatin E (MMAE), known as vcMMAE, is a prominent example used in several approved ADCs and numerous clinical-stage molecules. acs.org

Evolution of Val-Cit-Based Linker Systems and Research Trajectories

Despite the significant success of Val-Cit-based linkers, research continues to address certain limitations and explore advancements in linker design. While generally stable in human plasma, Val-Cit linkers have shown susceptibility to cleavage by enzymes like carboxylesterase 1C (Ces1C) in mouse and rat plasma, which can complicate preclinical evaluation. mdpi.comaacrjournals.orgnih.gov Furthermore, premature cleavage by human neutrophil elastase has been implicated in some observed dose-limiting toxicities, such as neutropenia. mdpi.comaacrjournals.orgchemexpress.comacs.org

Current research trajectories focus on developing modified or alternative linker strategies to enhance stability in circulation and improve the therapeutic index. One approach involves incorporating hydrophilic elements, such as polyethylene (B3416737) glycol (PEG) or other polymers, to address hydrophobicity-induced aggregation associated with Val-Cit linkers. chemexpress.com

Novel linker designs are also being explored, including tandem-cleavage linkers that require sequential enzymatic steps for payload release, aiming to limit premature payload loss. acs.org Another innovative strategy involves repositioning the cleavable peptide linker at the exo position of the PABC moiety, creating "exo-cleavable linkers." chemexpress.comacs.orgresearchgate.net This design aims to enhance hydrophilicity, improve shielding of the payload by the antibody, and increase resistance to enzymes like Ces1C and human neutrophil elastase. chemexpress.comacs.orgresearchgate.net Studies on exo-linker ADCs have shown reduced premature payload release, increased drug-to-antibody ratios, and avoidance of significant aggregation. chemexpress.comacs.orgresearchgate.net

While Val-Cit remains a widely used and effective dipeptide linker, ongoing research into its properties and the development of next-generation linker technologies continue to shape the field of bioconjugate design for targeted therapies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22N4O4 B3106666 L-Valyl-L-citrulline CAS No. 159858-33-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N4O4/c1-6(2)8(12)9(16)15-7(10(17)18)4-3-5-14-11(13)19/h6-8H,3-5,12H2,1-2H3,(H,15,16)(H,17,18)(H3,13,14,19)/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGWFDNPHKLBBV-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701315356
Record name L-Valyl-L-citrulline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701315356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159858-33-0
Record name L-Valyl-L-citrulline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159858-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Valyl-L-citrulline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701315356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Architecture and Design Principles of Val Cit Linker Constructs

Basic Dipeptide Structure and Amide Linkage

The fundamental unit of the Val-Cit linker is a dipeptide composed of the amino acids L-valine and L-citrulline, connected by a standard amide (peptide) bond. In this configuration, valine typically occupies the P2 position and citrulline the P1 position relative to the enzymatic cleavage site. This specific sequence serves as a recognition motif for certain lysosomal proteases, most notably cathepsin B, which is often overexpressed in tumor cells. iris-biotech.de

The choice of citrulline, a non-proteinogenic amino acid, is deliberate. It acts as an isostere of arginine, but its weaker basicity confers greater stability under various physiological conditions. The cleavage of the linker is initiated by the hydrolysis of the amide bond C-terminal to the citrulline residue. iris-biotech.denih.gov This enzymatic action is the trigger for the subsequent release of the attached payload. nih.govpreprints.org

Self-Immolative Spacers: The Para-Aminobenzyl Carbamate (B1207046) (PABC) Moiety in Val-Cit Systems

Directly attaching a payload to the C-terminus of the Val-Cit dipeptide can impede efficient enzymatic cleavage due to steric hindrance. nih.govresearchgate.net To overcome this, a self-immolative spacer is typically incorporated between the dipeptide and the drug. The most common of these is the para-aminobenzyl carbamate (PABC) spacer. nih.govnih.goviris-biotech.de

The PABC moiety serves a dual function: it distances the payload from the dipeptide to allow for unhindered enzyme access and provides a mechanism for traceless drug release. iris-biotech.denih.goviris-biotech.de Following the enzymatic cleavage of the Val-Cit dipeptide, the exposed aniline (B41778) nitrogen of the PABC initiates a spontaneous 1,6-elimination reaction. iris-biotech.denih.gov This electronic cascade results in the release of carbon dioxide and the liberation of the unmodified, active payload. iris-biotech.deiris-biotech.de This self-immolative process is crucial as it ensures that the released drug is free of any linker remnants that might impair its therapeutic activity. nih.govresearchgate.net

The Val-Cit-PABC system is a widely adopted platform in ADC development, featured in several approved therapies. nih.govnih.gov Its design ensures that the cytotoxic payload remains inactive and attached to the antibody while in circulation, and is only released following internalization into the target cell and subsequent enzymatic cleavage within the lysosome. preprints.orgunimi.it

Strategic Chemical Modifications and Advanced Linker Engineering

Modifications at the N-terminus of the valine residue, often referred to as the P3 position, have been shown to significantly influence the linker's properties. preprints.orgnih.gov Introducing different chemical groups at this position can affect the linker's susceptibility to premature cleavage by extracellular enzymes without compromising its cleavage by intracellular target enzymes like cathepsin B. nih.govresearchgate.net

A key challenge in the preclinical development of Val-Cit linkers has been their instability in mouse plasma due to cleavage by the carboxylesterase Ces1c. preprints.orgnih.govnih.gov To address this, researchers have explored the addition of a third amino acid at the P3 position. The inclusion of a polar acidic residue, such as glutamic acid (Glu), to create a Glu-Val-Cit tripeptide linker has proven to be a highly effective strategy. unimi.itrsc.orgnih.gov

The negatively charged side chain of glutamic acid at the P3 position effectively shields the linker from Ces1c-mediated degradation, leading to significantly enhanced stability in mouse plasma. nih.govnih.gov This modification does not negatively impact the linker's susceptibility to cathepsin B, ensuring efficient payload release within the target cell. nih.govresearchgate.net In contrast, introducing a basic amino acid like lysine (B10760008) at the P3 position can make the linker more labile. nih.gov The improved plasma stability afforded by the glutamic acid inclusion allows for more accurate preclinical evaluation of ADCs in rodent models and can contribute to a better pharmacokinetic profile. rsc.orgresearchgate.net

Impact of P3 Residue on Linker Stability and Cleavage
P3 ModificationEffect on Stability in Mouse PlasmaSusceptibility to Cathepsin B CleavageReference
None (Val-Cit)Unstable (cleaved by Ces1c)Cleavable preprints.orgnih.gov
Glutamic Acid (Glu-Val-Cit)High stabilityCleavable rsc.orgnih.gov
Aspartic Acid (Asp-Val-Cit)Excellent stabilityCleavable nih.gov
Serine (Ser-Val-Cit)Little improvement in stabilityCleavable nih.gov
Lysine (Lys-Val-Cit)More labile than Val-CitCleavable nih.gov

The P1 position, occupied by citrulline, is critical for recognition and cleavage by cathepsin B. nih.gov While citrulline is highly effective, researchers have investigated other residues at this position to fine-tune the linker's properties. However, modifications at the P1 position are often less tolerated than those at P2 or P3. rsc.org

Replacing the polar citrulline with a less polar amino acid like alanine (B10760859) can decrease plasma stability without significantly affecting cathepsin B-mediated payload release. preprints.org Conversely, substituting citrulline with a charged amino acid has been shown to severely impair cathepsin B cleavage. rsc.org This suggests that while some flexibility exists, the structural and electronic properties of the P1 residue are crucial for efficient enzymatic processing. The general observation is that a polar or basic amino acid at the P1 position is preferable for efficient payload release, while an acidic residue can decrease cleavage efficiency. researchgate.net

The P2 position, typically held by valine, also contributes to the linker's recognition by proteases. While Val-Cit is the most common dipeptide sequence, other combinations such as Val-Ala have been successfully employed. nih.gov The Val-Ala linker is also effectively cleaved by lysosomal enzymes and may offer advantages in terms of reduced hydrophobicity compared to Val-Cit, which can help prevent aggregation issues with certain drug conjugates. iris-biotech.deacs.org

To further enhance specificity and stability, peptidomimetic approaches have been explored. These involve replacing standard amino acid structures with non-natural mimics. For instance, the development of a linker incorporating a cyclobutane-1,1-dicarboxamide (B1604724) (cBu) structure at the P2 position (cBu-Cit) has been shown to increase selectivity for cathepsin B over other cathepsins. nih.gov This increased specificity could potentially reduce off-target toxicity by limiting payload release in cells where other cathepsins might be active. nih.gov Such peptidomimetic strategies represent a sophisticated approach to linker design, offering the potential for highly tailored cleavage profiles. nih.gov

Comparison of P2-P1 Dipeptide Variants
Dipeptide Sequence (P2-P1)Key CharacteristicsReference
Val-CitIndustry standard; broad sensitivity to cathepsins B, K, and L. nih.gov
Val-AlaEffectively cleaved; lower hydrophobicity than Val-Cit. iris-biotech.deacs.org
cBu-CitPeptidomimetic; increased selectivity for Cathepsin B. nih.gov
Ala-AlaUsed in some clinical candidates; offers an alternative cleavage profile. rsc.orgacs.org

P2 Position Structural Variants and Peptidomimetic Approaches

Cyclobutane-1,1-dicarboxamide Modifications

To enhance the selectivity of cleavage by cathepsin B, researchers have developed peptidomimetic structures to replace the valine residue. One notable modification is the use of a cyclobutane-1,1-dicarboxamide (cBu) structure, creating the cBu-Cit linker. The rationale behind this design was to create a structure that would be predominantly dependent on cathepsin B for cleavage, unlike the traditional Val-Cit linker which exhibits broader sensitivity to a range of cathepsins, potentially leading to off-target toxicities.

Research findings indicate that this design objective was achieved. In intracellular cleavage studies, the release of a drug from a cBu-Cit linker was effectively suppressed by a cathepsin B inhibitor by over 75%. In contrast, a cathepsin K inhibitor had no significant effect. Conversely, the conventional Val-Cit linker demonstrated strong resistance to all single-protease inhibitors, with inhibitors for cathepsins B, L, and K showing less than 15% inhibition individually. This suggests that Val-Cit cleavage is mediated by multiple redundant proteases, whereas cBu-Cit cleavage is more specific.

Despite this increased specificity, the cleavage efficiency of the cBu-Cit linker by cathepsin B, as measured by the Vmax/Km ratio, was found to be similar to that of the Val-Cit linker. In comparative studies, ADCs utilizing the cBu-Cit linker demonstrated equally potent anti-proliferation effects in vitro as those with Val-Cit linkers. Furthermore, in in vivo tumor growth inhibition studies, the cBu-Cit linker-containing ADCs exhibited greater tumor suppression at the same dosage.

Inhibitor Effect on Drug Release from Val-Cit vs. cBu-Cit Linkers
Linker TypeInhibitor% Inhibition of Drug ReleasePrimary Cleavage Enzyme Specificity
Val-CitCathepsin B Inhibitor< 15%Broad (Cathepsin B, K, L, etc.)
Val-CitCathepsin L Inhibitor< 15%
Val-CitCathepsin K Inhibitor< 15%
cBu-CitCathepsin B Inhibitor> 75%Predominantly Cathepsin B
cBu-CitCathepsin K InhibitorNo significant effect

Exo-Cleavable Linker Design Incorporating Val-Cit Sequences

The exo-linker design aims to address several limitations of the standard Val-Cit platform, including hydrophobicity-induced aggregation, limited drug-to-antibody ratio (DAR), and premature payload release. By incorporating hydrophilic sequences like glutamic acid (Glu) to form exo-positioned Glu-Val-Cit (EVC) or Glu-Glu-Val-Cit (EEVC) linkers, this strategy effectively masks the hydrophobicity of the payload.

In vitro and in vivo evaluations have shown that exolinker ADCs reduce premature payload release, allow for higher drug-to-antibody ratios without significant aggregation, and improve plasma stability. A key advantage is their enhanced resistance to cleavage by enzymes that can cause instability in conventional linkers. For instance, the Glu-containing exolinker resists cleavage by carboxylesterase Ces1C and prevents premature payload detachment mediated by human neutrophil elastase (NE), an enzyme known to cleave the bond between valine and citrulline. This enzymatic stability contributes to a more favorable safety profile by ensuring targeted payload delivery.

Comparison of Conventional Linear vs. Exo-Cleavable Linker Designs
FeatureConventional Linear Val-Cit LinkerExo-Cleavable Linker (e.g., exo-EVC)
Structure Linear arrangement: Antibody-Linker-PayloadPeptide linker at exo-position of PABC moiety
Hydrophobicity Prone to aggregation, especially with hydrophobic payloadsImproved hydrophilicity, masks payload hydrophobicity
Stability Susceptible to premature cleavage by Ces1C (in mice) and human neutrophil elastase (NE)Resistant to Ces1C and NE-mediated cleavage
Drug-to-Antibody Ratio (DAR) Limited by aggregation issues at high DARsAllows for increased DARs without significant aggregation
Payload Release Can undergo premature release, leading to off-target toxicityReduced premature payload release, enhancing safety profile

Spacer Unit Modifications and Their Influence on Linker Performance

Modifications to the peptide spacer unit itself have been explored to enhance linker stability and performance. While the Val-Cit dipeptide is effective, its instability in mouse plasma due to cleavage by carboxylesterase Ces1c has presented challenges for preclinical evaluation.

To address this, researchers have introduced a glutamic acid (Glu) residue at the N-terminus of the valine, creating a glutamic acid-valine-citrulline (EVCit) tripeptide linker. This modification significantly increases the linker's stability in mouse plasma without compromising its susceptibility to cathepsin B-mediated cleavage. An anti-HER2 ADC constructed with an EVCit-PABC linker demonstrated superior long-term stability in vivo and improved therapeutic efficacy in mouse xenograft models compared to its Val-Cit counterpart. This stability was achieved even when long PEG spacers were included in the linker design, which would typically increase the exposure of the cleavable moiety to extracellular enzymes.

Other dipeptide sequences have also been investigated as alternatives to Val-Cit. The valine-alanine (Val-Ala) dipeptide, for example, has been shown to offer better hydrophilicity and stability against aggregation, particularly in high-DAR conjugates. While both Val-Cit and Val-Ala linkers show similar stability in buffer and efficiency of cathepsin B release, the improved hydrophilicity of Val-Ala can be advantageous.

Influence of Spacer Modifications on Linker Stability
Peptide SequenceKey ModificationObserved Influence on Performance
Val-CitStandard dipeptideEffective cleavage by cathepsins but unstable in mouse plasma (due to Ces1c). Can lead to aggregation in high DAR ADCs.
Glu-Val-Cit (EVCit)Addition of N-terminal Glutamic AcidGreatly enhanced stability in mouse plasma by resisting Ces1c cleavage. Maintained cathepsin B sensitivity and improved in vivo efficacy in mouse models.
Val-AlaSubstitution of Citrulline with AlanineBetter hydrophilicity and reduced aggregation compared to Val-Cit. Similar cathepsin B release efficiency.

Hydrophilic Polymer Integration (e.g., PEGylation) in Val-Cit Conjugates

The inherent hydrophobicity of many cytotoxic payloads and the Val-Cit-PABC linker system itself can lead to ADC aggregation, accelerated plasma clearance, and reduced efficacy. A widely adopted strategy to mitigate these issues is the integration of hydrophilic polymers, most commonly polyethylene (B3416737) glycol (PEG), a process known as PEGylation.

PEG chains can be incorporated into the linker construct in various ways, such as linear or pendant (branched) configurations, to act as a "hydrophilicity reservoir." This masks the hydrophobicity of the drug-linker complex, improving the conjugate's physical and chemical stability. Studies have shown that PEGylated glucuronide-MMAE linkers, a hydrophilic alternative to the Val-Cit system, can reduce uptake by Kupffer cells and hepatic sinusoidal endothelial cells, leading to pharmacokinetic profiles more similar to the unconjugated antibody. The length and positioning of the PEG chain are critical parameters; amide-coupled ADCs with pendant 12-unit PEG chains have demonstrated superior performance and slower clearance rates in mice compared to those with linear 24-unit PEG oligomers.

Beyond linear PEG, other hydrophilic moieties have been explored. One study integrated hydrophilic macrocycles, such as cyclodextrins and crown ethers, into Val-Cit-PABC-MMAE linker reagents. These macrocycles were appended via a glutamic acid branching point. The resulting ADCs, with a drug-to-antibody ratio of 4, showed potent and comparable in vitro activity to the approved ADC, brentuximab vedotin. This demonstrates that various hydrophilic scaffolds can be successfully employed to improve the biophysical properties of Val-Cit based ADCs.

Strategies for Hydrophilic Polymer Integration in Val-Cit Conjugates
Hydrophilic MoietyIntegration StrategyReported Impact on ADC Properties
Polyethylene Glycol (PEG)Incorporated as linear or pendant chains within the linker.Masks payload hydrophobicity, reduces aggregation, improves pharmacokinetics, and enhances stability.
Polysarcosine (PSAR)Used as an alternative polymer scaffold to PEG.Addresses hydrophobicity of the Val-Cit platform.
CyclodextrinsIntegrated into the linker structure via a glutamic acid branching point.Produced potent ADCs with comparable in vitro activity to established benchmarks.
Crown EthersIntegrated into the linker structure via a glutamic acid branching point.Produced potent ADCs with comparable in vitro activity to established benchmarks.

Synthetic Methodologies for Val Cit and Its Advanced Analogs

Solid-Phase Peptide Synthesis (SPPS) Strategies for Val-Cit Linkers

Solid-Phase Peptide Synthesis (SPPS), pioneered by Robert Bruce Merrifield, is a widely used technique for peptide synthesis where the growing peptide chain is attached to an insoluble solid support maynoothuniversity.ieiris-biotech.de. This method allows for facile washing steps to remove excess reagents and by-products, simplifying the synthesis process iris-biotech.de. SPPS is commonly employed for the synthesis of Val-Cit linkers, often utilizing Fmoc chemistry.

Optimized High-Yielding Procedures

Optimized SPPS procedures for Val-Cit linkers aim to maximize the yield and purity of the final product. A high-yielding and facile synthetic strategy for a Val-Cit linker has been reported, which minimizes extensive protecting group manipulation and laborious chromatography associated with previous syntheses nih.gov. This method can provide yields up to 10-fold higher than standard methods nih.gov. The use of high-loading resins, such as 2-chlorotrityl chloride (2-CTC) resin, contributes to the efficiency and scalability of the process nih.gov. Automated SPPS can yield high-purity compounds, with typical yields exceeding 80% after HPLC purification for related linkers .

Coupling Reagent Selection and Reaction Condition Optimization (e.g., Oxyma-buffered SPPS, HATU)

The selection of appropriate coupling reagents and optimization of reaction conditions are crucial for efficient peptide bond formation and minimizing side reactions in SPPS. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are commonly used in peptide coupling chemistry to generate active esters from carboxylic acids wikipedia.orgfishersci.ca. HATU is typically used in conjunction with bases such as Hünig's base (N,N-diisopropylethylamine) or triethylamine (B128534) in solvents like DMF wikipedia.org.

Oxyma (ethyl cyanohydroxyiminoacetate) is another important additive used with carbodiimides, such as DCC, in peptide synthesis wikipedia.org. Oxyma acts as a neutralizing reagent and suppresses base-catalyzed side reactions, including racemization wikipedia.org. OxymaPure, a non-explosive alternative to HOBt, has been shown to provide products in higher yields with less racemization when used with carbodiimides like DIC in carbodiimide-mediated coupling reactions advancedchemtech.com. K-Oxyma, a potassium salt of Oxyma, is particularly useful in peptide coupling on mild acid-labile resins cenmed.com.

In SPPS, coupling of acids can be performed using reagents like TBTU and DIPEA mdpi.com. HATU/HOAt can also be used for coupling, for instance, in coupling PEG linkers to lysine (B10760008) side chains on resin mdpi.com.

Scalability Considerations in Val-Cit Linker Production

Scalability is a crucial factor for the production of Val-Cit linkers for therapeutic applications, particularly for ADCs. The synthetic methodology should be amenable to large-scale manufacturing to control costs and meet development timeframes axispharm.combiopharminternational.com. High-yielding procedures and the use of cost-effective reagents contribute to scalability nih.gov. The reported modified route for the synthesis of the Val-Cit dipeptide linker has been described as straightforward, consistent, and scalable nih.gov. This method has been used to synthesize gram-scale quantities of the linker and its intermediates with consistent yields nih.gov. Val-Cit linkers are available for manufacturing with several tens of grams scale tcichemicals.com.

Introduction of Orthogonal Conjugation Handles for Bioconjugation

The introduction of orthogonal conjugation handles is essential for the selective attachment of Val-Cit linkers to antibodies or other biomolecules in bioconjugation strategies. Modularity in the synthesis allows for the introduction of various conjugation handles in the final stages of the synthesis nih.gov. These handles enable chemical functions necessary for bioconjugation tandfonline.com. Examples of such handles include azide (B81097) or ketone functional groups that allow for click cycloaddition chemistry or stable oxime bonds tandfonline.com. Maleimide (B117702) reagents containing orthogonal alkyne and ketone handles have been used for the conjugation of payloads rsc.org. The use of azides as functional handles is advantageous due to their unreactivity towards naturally abundant nucleophiles, ensuring site-specific conjugation tandfonline.com. A maleimide group is often incorporated into the linker structure, such as in MC-Val-Cit-PAB, which can then react with thiol groups on the antibody nih.govamericanelements.com.

Enzymatic Hydrolysis and Substrate Specificity of Val Cit Linkers

Primary Lysosomal Protease Recognition: Cathepsin B

Cathepsin B is a lysosomal cysteine protease that was initially identified as the primary enzyme responsible for the cleavage of the Val-Cit linker. encyclopedia.pubnih.govpreprints.org This enzyme is frequently upregulated in various cancer cells, making the Val-Cit linker an attractive candidate for targeted cancer therapy. nih.gov The specificity of Cathepsin B for the Val-Cit sequence allows for the targeted release of cytotoxic agents within the tumor microenvironment, minimizing systemic toxicity.

The cleavage of the Val-Cit linker by Cathepsin B occurs at the amide bond connecting the citrulline residue to a self-immolative spacer, such as para-aminobenzyl carbamate (B1207046) (PABC). encyclopedia.pubnih.gov Cathepsin B functions as both an endopeptidase and a dipeptidyl carboxypeptidase. nih.govacs.org In the context of the Val-Cit linker, it recognizes the dipeptide sequence and hydrolyzes the peptide bond C-terminal to the citrulline. nih.gov This enzymatic action initiates the release of the conjugated drug. encyclopedia.pubpreprints.org Studies have shown that while other dipeptide sequences like Phe-Lys are cleaved more rapidly by isolated Cathepsin B, the Val-Cit linker exhibits greater stability in human plasma, a crucial attribute for ADCs. rsc.orgiris-biotech.de

The inclusion of a spacer moiety, most commonly the p-aminobenzyl carbamate (PABC) group, is crucial for efficient enzymatic cleavage and subsequent drug release. encyclopedia.pubnih.govpreprints.org Directly attaching the payload to the Val-Cit dipeptide can lead to steric hindrance, which impedes the binding of Cathepsin B to its substrate. encyclopedia.pubpreprints.orgpreprints.org The PABC spacer alleviates this issue, improving the binding of the enzyme. encyclopedia.pubpreprints.org Following the Cathepsin B-mediated cleavage of the amide bond between citrulline and PABC, the PABC moiety undergoes a spontaneous 1,6-elimination reaction, which in turn liberates the unmodified, active form of the cytotoxic payload. encyclopedia.pubiris-biotech.depreprints.org Modifications to the PABC benzene (B151609) ring can, however, negatively impact enzyme activity; for instance, ortho-allylation of the benzyl (B1604629) alcohol completely abrogates Cathepsin cleavage due to significant steric hindrance. encyclopedia.pubnih.gov

Secondary Lysosomal Protease Involvement: Cathepsin S, L, and F in Val-Cit Cleavage

While Cathepsin B was initially thought to be the sole protease responsible for Val-Cit linker cleavage, subsequent research has revealed the involvement of other lysosomal cathepsins. encyclopedia.pubnih.govpreprints.org Gene knockout studies and biochemical assays have demonstrated that Cathepsin S, Cathepsin L, and Cathepsin F can also efficiently cleave the Val-Cit sequence. encyclopedia.pubnih.govrsc.org In fact, biochemical assays with purified enzymes showed that Cathepsin S can cleave Val-Cit-PABC-MMAE ADCs as efficiently as Cathepsin B. rsc.org This broader substrate specificity suggests a degree of redundancy in the lysosomal processing of Val-Cit-based ADCs, ensuring robust payload release even if Cathepsin B expression is variable among tumor cells. cam.ac.uk Interestingly, cleavage of a Val-Cit-containing ADC was only effectively inhibited by a broad-spectrum protease inhibitor, whereas a more selective, peptidomimetic cBu-Cit linker was significantly inhibited by a Cathepsin B-specific inhibitor, highlighting the multiple proteases involved in Val-Cit processing. rsc.org

Extracellular and Off-Target Proteolytic Degradation

A significant challenge in the clinical application of Val-Cit-based ADCs is the potential for premature drug release in the systemic circulation due to off-target proteolytic degradation. This can lead to decreased efficacy and increased toxicity. nih.govacs.orgnih.govresearchgate.net

In preclinical mouse models, the Val-Cit linker has demonstrated instability in plasma, a phenomenon attributed to the activity of Carboxylesterase 1C (Ces1C). nih.govrsc.orgnih.gov This serine protease can hydrolyze the linker, leading to premature payload release. rsc.orgnih.gov The instability is particularly pronounced in mouse plasma and is not observed to the same extent in human plasma, which poses challenges for preclinical evaluation. rsc.orgnih.gov Studies using Ces1C knockout mice confirmed that this enzyme is responsible for the observed instability, as the Val-Cit linker was highly stable in these models. nih.govnih.gov

Table 1: Stability of Val-Cit and Modified Linkers in Mouse Plasma
Linker TypeModificationStability in Mouse PlasmaPrimary Cleavage EnzymeReference
Val-Cit (VCit)StandardUnstableCarboxylesterase 1C (Ces1c) nih.govnih.gov
Glu-Val-Cit (EVCit)Addition of Glutamic Acid at P3StableResistant to Ces1c nih.govnih.gov
Glu-Gly-Cit (EGCit)Tripeptide modificationStableResistant to Ces1c nih.gov

Human Neutrophil Elastase (NE), a serine protease secreted by neutrophils, has been identified as another enzyme capable of cleaving the Val-Cit linker extracellularly. nih.govacs.orgnih.gov This off-target cleavage is believed to contribute to some of the observed toxicities of Val-Cit-containing ADCs, such as neutropenia. nih.govpreprints.orgnih.gov Mechanistic studies have shown that NE cleaves the amide bond between the valine and citrulline residues. nih.govnih.gov The resulting citrulline-PABC-payload fragment can then enter cells and exert off-target toxicity. nih.gov Research into alternative linker designs, such as the glutamic acid-glycine-citrulline (EGCit) tripeptide, has shown resistance to NE-mediated degradation, offering a potential strategy to mitigate this off-target effect. nih.govresearchgate.net

Table 2: Susceptibility of Peptide Linkers to Human Neutrophil Elastase (NE)
Linker TypeCleavage SiteSusceptibility to NEImplicationReference
Val-Cit (VCit)Between Valine and CitrullineSusceptiblePotential for off-target toxicity (e.g., neutropenia) nih.govacs.orgnih.gov
Glu-Val-Cit (EVCit)Between Valine and CitrullineSusceptibleGlutamic acid at P3 does not confer protection nih.gov
Glu-Gly-Cit (EGCit)-ResistantImproved safety profile, reduced potential for neutropenia nih.gov

Enzyme Kinetics and Hydrolysis Rate Determination

The rate at which the Val-Cit linker is cleaved is a determining factor in the activation of the cytotoxic payload. This rate is influenced by the specific enzyme system involved and can be quantified using established enzyme kinetic parameters.

A pivotal study by Shen et al. investigated the kinetic parameters for the cathepsin B-catalyzed cleavage of four different antibody-drug conjugates (ADCs) utilizing a Val-Cit-PABC-MMAE linker system. The research demonstrated that the kinetic parameters were largely independent of the specific antibody carrier or the location of the drug conjugation on the antibody. nih.govacs.org This suggests that the Val-Cit dipeptide is readily accessible to the enzyme and that the cleavage rate is consistent across different ADC constructs using this linker.

While the specific values can vary slightly based on experimental conditions and the full substrate structure, representative kinetic data for Val-Cit-PABC-MMAE conjugates with human cathepsin B highlight the enzyme's efficiency.

ParameterValueDescription
K_M (Michaelis Constant)~13 µMSubstrate concentration at which the reaction rate is half of V_max. Indicates enzyme-substrate affinity.
k_cat (Turnover Number)~1.9 s⁻¹Number of substrate molecules converted to product per enzyme molecule per second.
k_cat/K_M (Catalytic Efficiency)~1.5 x 10⁵ M⁻¹s⁻¹Second-order rate constant that measures the overall efficiency of the enzyme for the substrate.

Note: The values presented are representative based on findings that show no significant difference among various vc-MMAE ADCs. The data underscores a high catalytic efficiency for the cleavage of the Val-Cit linker by cathepsin B. nih.govacs.org

The stability and cleavage rate of the Val-Cit linker are highly dependent on the enzymatic environment. While it is designed for efficient cleavage within the lysosome, its stability in systemic circulation is paramount to prevent premature drug release.

Plasma Stability: The Val-Cit linker demonstrates remarkable stability in human plasma, with studies showing half-lives extending to many days. nih.gov This stability is crucial for minimizing off-target toxicity. However, a notable species-specific difference exists, as the linker is significantly less stable in mouse plasma. This instability is attributed to the activity of the extracellular enzyme carboxylesterase 1C (Ces1c) in rodents, which can hydrolyze the linker. nih.gov

Comparison with Other Dipeptides: The choice of amino acids in the dipeptide sequence significantly impacts the rate of enzymatic hydrolysis. Comparative studies have revealed varying cleavage rates for different dipeptide linkers by cathepsin B. For instance, the Val-Ala linker is cleaved by isolated cathepsin B at approximately half the rate of the Val-Cit linker. researchgate.net In contrast, the Phe-Lys dipeptide is cleaved much more rapidly. bldpharm.com These differences highlight the specificity of lysosomal proteases and the fine-tuning possible through linker design.

Lysosomal Environment: Initially, cathepsin B was considered the primary enzyme responsible for Val-Cit cleavage. However, subsequent research has shown that other lysosomal proteases, such as cathepsin L and cathepsin S, can also hydrolyze the Val-Cit sequence. This broader enzymatic susceptibility ensures efficient payload release within the lysosomal compartment of various target cells.

LinkerEnzyme/SystemRelative Hydrolysis Rate / Half-LifeReference
Val-CitHuman PlasmaHighly Stable (t½ > 7 days) nih.gov
Val-CitMouse Plasma (due to Ces1c)Relatively Unstable nih.gov
Val-CitCathepsin BBaseline researchgate.net
Val-AlaCathepsin B~50% of Val-Cit rate researchgate.net
Phe-LysCathepsin BSignificantly faster than Val-Cit bldpharm.com

Post-Cleavage Self-Immolation Mechanisms and Product Release

The enzymatic cleavage of the Val-Cit linker is the initiating trigger for a subsequent, non-enzymatic chemical reaction that ultimately liberates the payload. This process is known as self-immolation and is most commonly facilitated by a p-aminobenzyl carbamate (PABC) spacer unit connected to the citrulline residue.

The mechanism proceeds as follows:

Enzymatic Cleavage: Cathepsin B hydrolyzes the amide bond between the citrulline and the PABC spacer. This action exposes a free amine on the PABC moiety.

Spontaneous 1,6-Elimination: The newly formed p-aminobenzyl amine is electronically unstable. It spontaneously undergoes a 1,6-electronic cascade, or elimination reaction.

Product Release: This rapid electronic rearrangement results in the fragmentation of the PABC spacer into two components: the unmodified, fully active payload and a transient aza-quinone methide species, which subsequently decomposes. This process also releases carbon dioxide.

This self-immolative feature is critical because it ensures the release of the drug in its native, unmodified form, which is often essential for its cytotoxic activity. The "traceless" nature of this cleavage and release mechanism makes the Val-Cit-PABC system a highly effective and widely adopted strategy in the design of cleavable linkers.

Stability Profiles of Val Cit Conjugates in Biological Milieus

In Vitro Plasma Stability Characterization (Human vs. Preclinical Models)

Val-Cit linkers are engineered to remain stable in systemic circulation to prevent premature payload release and minimize off-target toxicity tcichemicals.com. Studies have shown that Val-Cit linkers exhibit considerable stability in human and cynomolgus monkey plasma acs.orgpreprints.orgcam.ac.uknih.govresearchgate.net. This stability is crucial for ensuring that the ADC reaches the tumor target intact .

However, a notable difference in stability is observed in preclinical animal models, particularly mice and rats, where Val-Cit linkers are less stable preprints.orgcam.ac.uknih.govbiorxiv.org. This instability in mouse plasma has been attributed primarily to enzymatic cleavage by carboxylesterase 1C (Ces1C) preprints.orgcam.ac.uknih.govnih.gov. Research using Ces1C knockout mice has confirmed that this enzyme is responsible for the instability of Val-Cit linkers in this species cam.ac.uknih.gov.

Furthermore, the Val-Cit linker is also susceptible to cleavage by human neutrophil elastase (NE), an enzyme present in the extracellular environment acs.orgpreprints.orgresearchgate.net. Aberrant cleavage by NE can lead to premature payload detachment, potentially contributing to off-target toxicity, such as neutropenia acs.orgpreprints.orgresearchgate.net.

Comparative plasma stability data highlights the differences across species. For instance, Val-Cit-containing ADCs have shown long half-lives in isolated human plasma, reported to be around 230 days cam.ac.uk. In contrast, the same linkers were significantly less stable in mouse plasma, with reported half-lives of approximately 80 hours cam.ac.uk. This disparity in stability between human and mouse plasma presents a challenge for preclinical evaluation of Val-Cit-based ADCs preprints.orgcam.ac.uknih.gov.

Data Table Placeholder: A table comparing the half-life (t1/2) of Val-Cit-containing ADCs in human plasma versus preclinical species like mouse plasma would be presented here.

Influence of Conjugation Site on Linker Stability and Enzymatic Susceptibility

The site at which the Val-Cit linker is conjugated to the antibody significantly influences the stability of the resulting ADC and its susceptibility to enzymatic cleavage cam.ac.uknih.gov. Studies have demonstrated that the enzymatic susceptibility of the Val-Cit-PABC linker to enzymes like Ces1C in mouse plasma is critically affected by the conjugation site nih.gov. A positive correlation has been observed between linker stability and ADC cytotoxic potency in both in vitro and in vivo settings, suggesting that the stability conferred by the conjugation site is important for efficacy nih.gov. More solvent-exposed conjugation sites on the antibody tend to result in lower linker stability, making them more vulnerable to premature enzymatic cleavage cam.ac.uk. The steric bulk of the antibody itself can also hinder enzyme access to the linker, reducing hydrolysis rates by enzymes like cathepsin B and those in rat liver lysosomes cam.ac.uk.

Strategies for Enhancing Extracellular Stability

Given the challenges related to premature cleavage by extracellular enzymes like Ces1C and NE, particularly in preclinical models and potentially in the human extracellular space, various strategies have been developed to enhance the extracellular stability of Val-Cit linkers.

Structural Modifications to Confer Resistance to Specific Proteases (e.g., Ces1C, NE)

Structural modifications to the Val-Cit linker sequence or its attachment to the payload have been explored to improve resistance to unwanted extracellular cleavage. One effective strategy involves the introduction of additional amino acid residues or hydrophilic groups at specific positions within or adjacent to the Val-Cit sequence nih.govmdpi.comrsc.org.

Adding a glutamic acid (Glu) residue at the P3 position (N-terminal to the Val-Cit sequence), creating a Glu-Val-Cit (EVC) or Glu-Glu-Val-Cit (EEVC) sequence, has been shown to confer resistance to enzymatic degradation by non-cathepsin B enzymes, including carboxylesterase Ces1C and human neutrophil elastase (NE) acs.orgnih.govrsc.orgadcreview.comnih.gov. This modification enhances plasma stability and reduces premature payload release acs.orgnih.govrsc.orgadcreview.com. The increased resistance to Ces1C-mediated degradation in mice likely contributes to improved pharmacokinetic properties and increased efficacy of Glu-Val-Cit ADCs compared to conventional Val-Cit constructs in mouse models rsc.org.

Other hydrophilic groups introduced at the P3 position, such as a 2-hydroxy acetamide (B32628) group, have also been shown to increase the plasma stability of Val-Cit linkers in mice nih.govmdpi.com. While replacing citrulline with alanine (B10760859) (Val-Ala) has been explored and can offer improved hydrophilicity and stability in some contexts, Val-Ala linkers may still exhibit instability in mouse plasma depending on the conjugation site cam.ac.uknih.gov. Modifications to the p-aminobenzyl carbamate (B1207046) (PABC) unit, a common self-immolative spacer used with Val-Cit linkers, have also been investigated to improve stability researchgate.netmdpi.com.

Tandem-Cleavage Linker Architectures for Controlled Release

Tandem-cleavage linker architectures represent another strategy to enhance extracellular stability and achieve more controlled payload release biorxiv.orgbiopharminternational.comacs.orgresearchgate.netresearchgate.net. These linkers are designed to require two sequential enzymatic cleavage events to liberate the cytotoxic payload biorxiv.orgbiopharminternational.comacs.orgresearchgate.netresearchgate.net.

In this approach, a dipeptide linker, such as Val-Cit, is protected from premature extracellular cleavage by a sterically hindering group, such as a glucuronide moiety biorxiv.orgacs.orgresearchgate.netresearchgate.net. Upon internalization of the ADC into the target cell and delivery to the lysosome, lysosomal enzymes, such as β-glucuronidase, cleave the protecting group biorxiv.orgacs.orgresearchgate.netresearchgate.net. This initial cleavage step unmasks the underlying dipeptide sequence, which is then susceptible to cleavage by lysosomal proteases like cathepsin B, leading to the release of the active payload biorxiv.orgacs.orgresearchgate.netresearchgate.net. This two-step cleavage mechanism aims to ensure that payload release occurs predominantly within the lysosomal compartment of target cells, thereby improving circulating stability and potentially enhancing the therapeutic index by minimizing systemic exposure to the free cytotoxic drug biorxiv.orgacs.orgresearchgate.net. Studies in rats have shown that ADCs incorporating tandem-cleavage linkers can exhibit improved tolerability compared to those with mono-cleavage linkers acs.orgresearchgate.net.

Data Description Placeholder: Research findings on the stability of tandem-cleavage linkers in serum compared to traditional mono-cleavage Val-Cit linkers, potentially showing percentage of intact ADC over time, would be described here.

Computational and Biophysical Characterization of Val Cit Systems

Molecular Dynamics (MD) Simulations of Val-Cit Moieties and Conjugates

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. For Val-Cit, MD simulations can provide detailed information about its conformational landscape, interactions with the surrounding environment (such as solvent), and how its dynamics are affected when conjugated to other molecules like antibodies or payloads researchgate.netnih.gov.

Analysis of Conformational Flexibility and Solvent Accessibility

Conformational flexibility refers to the ability of a molecule to adopt various three-dimensional structures. For a peptide linker like Val-Cit, flexibility is influenced by the rotations around the peptide bonds and the side chains of the constituent amino acids. MD simulations can track these movements over time, providing data on the range of conformations accessible to the Val-Cit dipeptide researchgate.netnih.govresearchgate.net.

MD simulations can generate data on parameters such as root-mean-square deviation (RMSD) to quantify deviations from a reference structure, radius of gyration (Rg) to assess the molecule's compactness, and dihedral angles to describe the rotations around specific bonds. Analysis of these parameters from MD trajectories can provide a detailed picture of the conformational flexibility of Val-Cit and how it changes upon conjugation or in different environments.

Modeling of Enzyme-Substrate Recognition and Binding

A critical aspect of Val-Cit's function as a cleavable linker is its recognition and binding by specific enzymes, primarily lysosomal proteases like cathepsin B tcichemicals.comtcichemicals.com. MD simulations can be used to model the interaction between the Val-Cit sequence (either free or within a conjugate) and the active site of these enzymes. This involves simulating the docking process and the subsequent dynamics of the enzyme-substrate complex mdpi.com.

These simulations can provide insights into:

Binding pose: How the Val-Cit sequence fits into the enzyme's active site.

Interaction forces: The types and strengths of interactions (e.g., hydrogen bonds, hydrophobic interactions) between the dipeptide and the enzyme residues.

Conformational changes: How both the enzyme and the Val-Cit linker change their shapes upon binding.

Residence time: An estimation of how long the Val-Cit remains bound to the enzyme, which can correlate with cleavage efficiency.

Studies have highlighted the importance of the amino acid sequence at the P1 and P2 positions (relative to the cleavage site) for recognition by lysosomal enzymes like cathepsin B creative-biolabs.comnih.gov. Valine at the P2 position and Citrulline at the P1 position are recognized by these proteases creative-biolabs.comnih.gov. MD simulations can help explain the molecular basis for this specificity and how modifications to the dipeptide sequence or the surrounding conjugate structure might affect enzymatic recognition and cleavage rates nih.govpreprints.org.

While direct MD simulation data specifically showing Val-Cit enzyme-substrate recognition and binding from the provided search snippets is limited, the application of MD in studying enzyme-substrate interactions for peptide cleavage is a standard technique in computational biology and drug design researchgate.net. The mechanism of Val-Cit cleavage by cathepsin B, involving hydrolysis of the peptide bond between Citrulline and a subsequent self-immolative spacer (like PABC), is well-documented and forms the basis for such modeling studies tcichemicals.comtcichemicals.comiris-biotech.de.

In Vitro Enzymatic Activity Assays for Linker Evaluation

In vitro enzymatic activity assays are experimental methods used to measure the rate and specificity of enzyme-catalyzed reactions. For Val-Cit linkers, these assays are crucial for evaluating how effectively and specifically they are cleaved by relevant enzymes, particularly those found in lysosomes (like cathepsin B) and in circulation (like plasma esterases) iris-biotech.denih.govcam.ac.uk.

These assays typically involve incubating the Val-Cit linker (often conjugated to a reporter molecule or a payload) with purified enzymes or biological extracts (e.g., lysosomal extracts, plasma) under controlled conditions (pH, temperature, enzyme concentration). The rate of cleavage is then measured by monitoring the appearance of the cleaved products or the disappearance of the intact linker iris-biotech.desnmjournals.org.

Key parameters evaluated in these assays include:

Cleavage rate: How quickly the linker is hydrolyzed by a specific enzyme. This is often expressed as a rate constant or half-life iris-biotech.de.

Enzyme specificity: How effectively the linker is cleaved by the target enzyme compared to other enzymes that might be present in different biological compartments iris-biotech.denih.gov.

Stability in biological media: The rate of degradation of the linker in complex biological fluids like human or mouse plasma, which indicates its stability in circulation iris-biotech.decam.ac.uk.

Research findings from in vitro enzymatic assays have demonstrated that Val-Cit linkers are effectively cleaved by lysosomal proteolytic enzymes, while exhibiting high stability in human plasma iris-biotech.de. For example, a comparative study reported that Val-Cit showed a half-life of 240 minutes in an enzymatic hydrolysis assay, indicating good stability iris-biotech.de. In isolated cathepsin B cleavage assays, the Val-Cit linker has been shown to be efficiently cleaved iris-biotech.de. Comparisons with other dipeptide linkers, such as Val-Ala, have shown differences in cleavage rates by cathepsin B iris-biotech.decam.ac.uk.

However, studies have also revealed potential liabilities. The Val-Cit linker has been shown to be susceptible to cleavage by enzymes other than cathepsin B, such as neutrophil elastase nih.govnih.gov. Furthermore, its stability can vary depending on the species; for instance, Val-Cit linkers have shown lower stability in mouse plasma compared to human plasma, which is an important consideration for preclinical studies cam.ac.uksnmjournals.orgnih.gov. This mouse plasma instability has been linked to enzymes like carboxylesterase Ces1C nih.govcam.ac.ukpreprints.org.

Data from in vitro enzymatic assays is critical for selecting appropriate linkers for drug conjugates and for predicting their behavior in vivo. Researchers often compare the cleavage rates of different linker designs under various conditions to identify linkers with optimal stability in circulation and efficient release at the target site iris-biotech.denih.govsnmjournals.org.

While specific comprehensive data tables covering all aspects of Val-Cit enzymatic cleavage were not available across the search results, the findings consistently highlight its susceptibility to lysosomal proteases and its generally good, though not absolute, stability in plasma.

Example Data (Illustrative based on search findings):

Linker TypeEnzyme/MediumCleavage Rate / Half-lifeNotesSource (Illustrative)
Val-CitCathepsin B (isolated)Efficient CleavageCleaved at Cit-PAB bond tcichemicals.comtcichemicals.comiris-biotech.de
Val-CitRat Liver LysosomesHydrolysis ObservedContribution of other lysosomal enzymes cam.ac.uk
Val-CitHuman PlasmaHigh Stability (t1/2 ~230 days)Compared to Phe-Lys cam.ac.uk
Val-CitMouse PlasmaLower Stability (t1/2 ~80 hours)Susceptible to Ces1C cam.ac.uksnmjournals.orgnih.gov
Val-CitNeutrophil ElastaseReadily CleavedPotential off-target cleavage nih.govnih.gov
Val-AlaCathepsin B (isolated)Half the rate of Val-CitLower hydrophobicity iris-biotech.decam.ac.uk

Comparative Landscape of Val Cit with Alternative Peptide Linkers

Structural and Functional Comparisons with Val-Ala Dipeptide Linkers

The Val-Ala dipeptide linker has emerged as a prominent alternative to Val-Cit, offering distinct advantages in certain ADC applications. While both are cleaved by lysosomal proteases, their structural differences lead to notable functional variations. researchgate.net

Structurally, the key difference lies in the P1 residue: citrulline in Val-Cit and alanine (B10760859) in Val-Ala. Citrulline is an analog of arginine, providing a specific recognition motif for cathepsin B. nih.gov Alanine, a smaller and less complex amino acid, also serves as a substrate for lysosomal proteases.

Functionally, these structural differences manifest in several key areas:

Hydrophobicity and Aggregation: Val-Ala linkers exhibit lower hydrophobicity compared to Val-Cit linkers. nih.gov This is a critical advantage, particularly when conjugating hydrophobic payloads, as it reduces the propensity for ADC aggregation, a major challenge that can impact manufacturing, stability, and pharmacokinetic properties. Research has shown that while ADCs with Val-Cit linkers can be difficult to produce at high drug-to-antibody ratios (DARs) due to precipitation and aggregation, Val-Ala linkers can allow for DARs as high as 7.4 with limited aggregation. In studies with anti-HER2 ADCs, Val-Ala showed less aggregation in high DAR constructs compared to Val-Cit.

Cleavage Efficiency: In isolated cathepsin B cleavage assays, the Val-Ala linker is cleaved at approximately half the rate of the Val-Cit linker. researchgate.net However, both are considered to be effectively cleaved by lysosomal proteases. researchgate.net Despite the slower in vitro cleavage rate, ADCs utilizing Val-Ala linkers have demonstrated potent anti-tumor activity, suggesting that the rate of cleavage is sufficient for effective payload release within the target cell.

FeatureVal-Cit LinkerVal-Ala Linker
P1 Residue CitrullineAlanine
Primary Cleavage Enzyme Cathepsin BLysosomal Proteases (including Cathepsin B)
Hydrophobicity HigherLower
Aggregation Tendency Higher, especially at high DARsLower, allows for higher DARs with limited aggregation
In Vitro Cleavage Rate (Cathepsin B) FasterSlower (approx. half the rate of Val-Cit)
Plasma Stability GoodGood
Key Advantage Well-established; efficient cleavage by Cathepsin B.Lower hydrophobicity, reduced aggregation, suitable for hydrophobic payloads.

Evaluation Against Phenylalanine-Lysine (Phe-Lys) and Gly-Phe-Leu-Gly (GFLG) Linkers

The landscape of peptide linkers extends beyond the Val-Cit/Val-Ala paradigm. Phe-Lys and the tetrapeptide GFLG represent other classes of protease-sensitive linkers that have been evaluated for their utility in ADCs.

Phenylalanine-Lysine (Phe-Lys):

The Phe-Lys dipeptide is another substrate for lysosomal proteases. However, a key distinguishing feature is its significantly lower stability in plasma compared to Val-Cit. In a comparative study measuring the rate of doxorubicin (B1662922) release via enzymatic hydrolysis, the Val-Cit linker demonstrated a half-life of 240 minutes, whereas the Phe-Lys linker was cleaved much more rapidly with a half-life of just 8 minutes. This highlights a major drawback of the Phe-Lys linker, as its instability can lead to premature payload release and potential off-target toxicity. While both Val-Cit and Phe-Lys linkers are designed for protease-mediated degradation within lysosomes, the superior plasma stability of Val-Cit has made it a more widely adopted choice in ADC development. researchgate.net

Gly-Phe-Leu-Gly (GFLG):

The GFLG tetrapeptide was one of the first-generation peptide linkers used in ADCs. A primary limitation of this linker was its relatively slow rate of drug release following internalization into the target cell. researchgate.net Additionally, ADCs utilizing GFLG linkers showed a tendency for aggregation upon payload coupling. researchgate.net These limitations spurred the development of more efficient dipeptide linkers like Val-Cit. While both GFLG and Val-Cit are cleaved by lysosomal proteases, the improved kinetics of drug release and reduced aggregation potential have positioned dipeptide linkers as a more favorable option in many ADC designs. More recent research has continued to explore tetrapeptides, with some newer sequences showing faster cleavage and better stability than both GFLG and Val-Cit in certain contexts.

LinkerKey CharacteristicsComparison to Val-Cit
Phe-Lys Dipeptide linker, substrate for lysosomal proteases.Significantly lower plasma stability (t½ of 8 min vs. 240 min for Val-Cit), leading to a higher risk of premature drug release.
GFLG First-generation tetrapeptide linker.Slower drug release kinetics and a higher tendency for ADC aggregation.

Advancements with Novel Dipeptide and Oligopeptide Motifs (e.g., Lys-Lys, Asn-containing, cBu-Cit)

To address some of the limitations of traditional peptide linkers, including off-target cleavage and instability in certain preclinical models, researchers have developed novel dipeptide and oligopeptide motifs.

Enhanced Specificity and Reduced Off-Target Cleavage

A significant drawback of the Val-Cit linker is its broad sensitivity to a range of cathepsins, including cathepsins K and L, not just cathepsin B which is predominantly overexpressed in cancer cells. nih.gov This lack of specificity can lead to off-target toxicity in normal tissues. nih.gov

To enhance specificity for cathepsin B, a novel linker incorporating a cyclobutane-1,1-dicarboxamide (B1604724) (cBu) structure in place of valine, creating the cBu-Cit linker, was designed. nih.gov In intracellular cleavage studies, drug release from cBu-Cit-containing linkers was effectively suppressed by a cathepsin B inhibitor (over 75%), whereas a cathepsin K inhibitor had no significant effect. nih.gov In contrast, the traditional Val-Cit linker was resistant to single-protease inhibitors, suggesting its cleavage is mediated by multiple cathepsins. nih.gov Despite this increased specificity, the cBu-Cit linker maintained a cleavage efficiency (Vmax/Km) similar to that of Val-Cit. nih.gov ADCs with the cBu-Cit linker showed comparable in vitro potency to those with Val-Cit and demonstrated greater tumor suppression in vivo. nih.gov

Other novel motifs have also been explored to improve linker performance. For instance, asparagine (Asn)-containing linkers have been developed to be substrates for legumain, another lysosomal protease overexpressed in many tumors. This provides an alternative enzymatic cleavage pathway to that of cathepsins. Additionally, modifications to the peptide sequence, such as the introduction of a basic amino acid like lysine (B10760008) to create a Lys-Val-Cit linker, have been shown to influence the linker's lability, indicating that even subtle changes to the peptide motif can significantly impact its properties.

Novel MotifKey AdvancementMechanism for Enhanced Specificity/Reduced Off-Target Cleavage
cBu-Cit Increased specificity for Cathepsin B.The cyclobutane (B1203170) structure is predominantly recognized and cleaved by Cathepsin B, with minimal cleavage by other cathepsins like K and L.
Asn-containing Alternative enzymatic cleavage pathway.Substrate for legumain, a lysosomal protease with a different expression profile than cathepsins, potentially offering a different tumor-selectivity profile.
Lys-Val-Cit Altered linker stability.The addition of a basic amino acid at the P3 position can modulate the linker's susceptibility to certain enzymes, thereby altering its stability profile.

Expanding Research Horizons for Val Cit in Chemical Biology

Applications Beyond Traditional Antibody-Drug Conjugates

While the most prominent application of Val-Cit linkers is in traditional ADCs, research is exploring their utility in broader bioconjugate strategies and modified ADC formats. The fundamental principle of enzyme-mediated cleavage by lysosomal proteases remains relevant in these expanded applications.

One area of exploration involves the use of Val-Cit linkers in non-internalizing ADCs. rsc.org Traditionally, Val-Cit linkers were thought to require internalization into the lysosome for cleavage and payload release. rsc.org However, studies have shown that extracellular linker cleavage is possible, potentially mediated by proteases in the tumor microenvironment, leading to efficacy even against targets with limited internalization. rsc.org For instance, research has investigated Val-Cit linkers in ADCs targeting B-cell antigens like CD20, CD21, and CD72, suggesting potential for non-internalizing mechanisms of action. rsc.org

Beyond conventional ADCs, the Val-Cit dipeptide motif, often incorporated with a p-aminobenzylcarbamate (PAB) spacer, is being investigated in novel bioconjugate designs. tcichemicals.comchemicalbook.comnih.gov This includes its potential use in targeted delivery systems beyond cancer therapy, although oncology remains the primary focus. The core Val-Cit-PAB structure provides a versatile scaffold for attaching various molecules to targeting vectors, leveraging the predictable enzymatic cleavage for controlled release. chemicalbook.com

Furthermore, modifications to the Val-Cit linker sequence or its incorporation into more complex linker structures are being explored to tune release properties and expand applications. For example, the repositioning of cleavable peptide linkers, including those potentially incorporating Val-Cit, at the exo position of the PAB moiety represents an advancement over conventional linear linkers, aiming to improve ADC profiles. acs.orgchemrxiv.org

Addressing Hydrophobicity and Aggregation Challenges in Val-Cit Linker Design

A significant challenge associated with the conventional Val-Cit linker, particularly when coupled with hydrophobic payloads, is the potential for hydrophobicity-induced aggregation of the resulting bioconjugate. acs.orgchemrxiv.orgnih.govtechnologynetworks.com This aggregation can lead to several drawbacks, including limited drug-antibody ratios (DAR), reduced solubility, increased clearance by the immune system, and potential off-target toxicity. acs.orgchemrxiv.orgtechnologynetworks.comresearchgate.net

The hydrophobic nature of the Val-Cit-PAB linker limits the amount of payload that can be effectively loaded onto the antibody while maintaining solubility and stability. acs.org Common Val-Cit-PAB-linked ADCs, such as those utilizing MMAE, often struggle with modest DARs (typically 3-4), and achieving higher ratios is hindered by aggregation issues. acs.org

Researchers are employing various strategies to mitigate the hydrophobicity and aggregation challenges associated with Val-Cit linkers:

Incorporation of Hydrophilic Moieties: Introducing hydrophilic groups into the linker structure is a primary approach to improve solubility. This can involve incorporating hydrophilic amino acids, such as glutamic acid, into the peptide sequence or utilizing hydrophilic polymer scaffolds like polyethylene (B3416737) glycol (PEG), polysarcosine, or cyclodextrins. acs.orgnih.govtechnologynetworks.combiopharminternational.com Studies have shown that incorporating hydrophilic amino acids can lead to better payload linker retention and reduced aggregation. acs.org

Linker Design Modifications: Alterations to the linker's architecture, such as the exo-linker approach where the cleavable peptide is positioned differently relative to the PAB spacer, can also help mask payload hydrophobicity. acs.orgchemrxiv.org

Substitution of Amino Acids: Exploring alternative dipeptides or modifying the amino acids within the Val-Cit sequence can impact hydrophilicity and stability. For instance, the valine-alanine (Val-Ala) linker has been reported to have better hydrophilicity and stability compared to Val-Cit in some contexts, allowing for higher DARs with lipophilic payloads. nih.gov

These strategies aim to improve the biophysical properties of ADCs, allowing for higher drug loading and potentially enhancing their therapeutic index by reducing aggregation-related issues.

Future Directions in Next-Generation Val-Cit Linker Development for Advanced Bioconjugates

The future of Val-Cit linker development is focused on refining their properties to create more stable, efficacious, and versatile bioconjugates. Building upon the understanding of their cleavage mechanism and limitations, research is moving towards next-generation designs.

One key direction is the development of linkers with enhanced stability in circulation while maintaining efficient and specific release at the target site. This involves designing linkers that are less susceptible to off-target cleavage by enzymes present in systemic circulation, such as carboxylesterases and neutrophil elastase, which have been shown to cleave Val-Cit linkers prematurely. mdpi.comacs.orgchemrxiv.orgresearchgate.net Strategies include structural optimization of the dipeptide sequence or incorporating protecting groups that are removed only in the target environment. mdpi.comresearchgate.net Tandem-cleavage linkers, requiring sequential enzymatic events for payload release, are also being explored to improve stability. researchgate.net

Another area of focus is the development of Val-Cit-based linkers compatible with higher drug-antibody ratios (DARs). acs.orgchemrxiv.orgtechnologynetworks.com As discussed, the hydrophobicity challenge limits DARs with conventional designs. Future linkers will likely incorporate more effective hydrophilicity-enhancing elements or utilize novel conjugation strategies that minimize aggregation even at high payload loads. technologynetworks.combiopharminternational.com

Furthermore, research is exploring the potential of Val-Cit linkers in bioconjugates beyond traditional monomeric ADCs. This could include their use in multi-specific ADCs, dual-payload conjugates, or other complex architectures designed for enhanced targeting and therapeutic effect. nih.gov The ability of Val-Cit linkers to be cleaved by prevalent lysosomal enzymes makes them attractive candidates for such multi-functional constructs, provided the challenges of stability and controlled release in these complex formats can be addressed.

The integration of computational biology and advanced analytical techniques is also expected to play a significant role in the design and optimization of future Val-Cit linkers. biopharminternational.com In silico modeling can help predict linker behavior, stability, and cleavage efficiency, guiding the synthesis of improved designs. biopharminternational.com

Q & A

Q. What are the critical steps for synthesizing Val-Cit linkers with high purity, and how can researchers validate their structural integrity?

  • Methodological Answer : Val-Cit synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Key considerations include:
  • Coupling Efficiency : Optimize reaction time and reagent ratios (e.g., HATU/DIPEA) to ensure complete amino acid coupling .
  • Purification : Use reverse-phase HPLC with a C18 column and monitor purity via UV absorbance (214 nm for peptide bonds) .
  • Characterization : Validate structure using ESI-MS for molecular weight confirmation and 2D NMR (e.g., HSQC) to verify valine (Val) and citrulline (Cit) connectivity .
  • Purity Criteria : Aim for ≥95% purity, with impurities documented in supplementary materials .

Q. How should researchers design stability studies for Val-Cit linkers under physiological conditions?

  • Methodological Answer : Stability studies must account for:
  • pH Variability : Test cleavage kinetics in buffers mimicking lysosomal (pH 4.5–5.5) and plasma (pH 7.4) environments .
  • Enzymatic Activity : Use cathepsin B for in vitro assays to model intracellular cleavage, with LC-MS/MS quantifying released payloads .
  • Control Experiments : Include negative controls (e.g., protease inhibitors) and validate assays with a reference standard (e.g., commercial Val-Cit-p-nitroaniline) .

Advanced Research Questions

Q. How can researchers resolve contradictions in Val-Cit linker stability data between in vitro and in vivo studies?

  • Methodological Answer : Discrepancies often arise from:
  • Environmental Factors : In vivo enzymatic concentrations or redox conditions may differ from simplified in vitro models. Use multiplexed assays to simulate tumor microenvironment variables (e.g., hypoxia, glutathione levels) .
  • Analytical Limitations : Compare LC-MS/MS (high sensitivity) with fluorogenic assays (high throughput) to identify method-dependent biases .
  • Cross-Study Validation : Replicate experiments using shared protocols and reference materials, as recommended in collaborative data-sharing frameworks .

Q. What computational strategies can predict Val-Cit linker degradation pathways, and how do they align with experimental data?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model linker flexibility and solvent accessibility to predict cleavage sites. Validate with experimental kinetics data .
  • Quantum Mechanics (QM) : Calculate transition states for enzymatic cleavage (e.g., cathepsin B) to identify rate-limiting steps .
  • Machine Learning : Train models on published cleavage rates (e.g., pH, enzyme concentration) to predict linker behavior in novel biological contexts .

Q. How should researchers optimize Val-Cit-containing conjugates for selective payload release in heterogeneous tumor models?

  • Methodological Answer :
  • Tumor Heterogeneity : Use multi-omics data (proteomics, transcriptomics) to identify cathepsin B expression variability across tumor subtypes .
  • Linker Modifications : Introduce self-immolative spacers (e.g., p-aminobenzyl carbamate) to enhance payload release specificity .
  • In Vivo Imaging : Employ fluorescence or PET tracers to monitor real-time linker cleavage in orthotopic models .

Methodological Frameworks

Q. What statistical approaches are robust for analyzing Val-Cit linker cleavage data with high variability?

  • Methodological Answer :
  • Nonlinear Regression : Fit cleavage kinetics to Michaelis-Menten models to derive KmK_m and VmaxV_{max} values .
  • Error Propagation : Use Monte Carlo simulations to quantify uncertainty in half-life calculations under varying pH/enzyme conditions .
  • Multivariate Analysis : Apply PCA to disentangle confounding factors (e.g., temperature, buffer composition) .

Data Reproducibility and Ethics

Q. How can researchers ensure reproducibility of Val-Cit linker studies across laboratories?

  • Methodological Answer :
  • Protocol Standardization : Publish step-by-step synthesis and assay protocols with Open Access licenses (e.g., CC-BY-SA 3.0) .
  • Reference Materials : Distribute characterized Val-Cit batches via repositories like Addgene or Zenodo .
  • Interlab Studies : Participate in consortium-led reproducibility trials, documenting deviations in equipment or reagent sources .

Tables for Key Methodological Comparisons

Parameter In Vitro Assay In Vivo Model
Cleavage Efficiency 80–95% (pH 5.0, cathepsin B)40–60% (tumor xenografts)
Analytical Method LC-MS/MSFluorescence Imaging
Key Confounders Buffer compositionTumor stroma interaction
Validation Requirement Enzyme activity controlsHistopathological analysis

Data synthesized from collaborative frameworks and experimental guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Valyl-L-citrulline
Reactant of Route 2
Reactant of Route 2
L-Valyl-L-citrulline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.